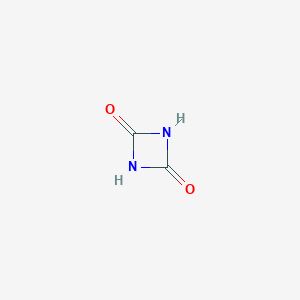
1,3-Diazetidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Diazetidine-2,4-dione is a heterocyclic compound with the molecular formula C3H4N2O2 It features a four-membered ring containing two nitrogen atoms and two carbonyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Diazetidine-2,4-dione can be synthesized through several methods. One common approach involves the cyclization of urea derivatives. For example, the reaction of urea with phosgene under controlled conditions can yield this compound . Another method involves the reaction of isocyanates with amines, followed by cyclization .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Diazetidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Substitution reactions with nucleophiles can lead to the formation of substituted diazetidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted diazetidine derivatives, which can be further utilized in organic synthesis and materials science .
Wissenschaftliche Forschungsanwendungen
1,3-Diazetidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other advanced materials
Wirkmechanismus
The mechanism of action of 1,3-diazetidine-2,4-dione involves its ability to undergo various chemical reactions due to the presence of reactive nitrogen and carbonyl groups. These groups can interact with molecular targets, leading to the formation of new chemical bonds and the modification of existing structures. The pathways involved include nucleophilic addition, electrophilic substitution, and redox reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Diethyl-1,3-diazetidine-2,4-dione: Similar in structure but with ethyl groups attached to the nitrogen atoms.
1,2-Diazacyclobutene: Another four-membered ring compound with different reactivity and stability.
1,3-Diphenyl-1,3-diazetidine-2,4-dione: Contains phenyl groups, leading to different chemical properties and applications.
Uniqueness
1,3-Diazetidine-2,4-dione is unique due to its simple structure and the presence of two carbonyl groups, which make it highly reactive and versatile in various chemical reactions. Its ability to form stable ring structures and undergo multiple types of reactions makes it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
4455-27-0 |
|---|---|
Molekularformel |
C2H2N2O2 |
Molekulargewicht |
86.05 g/mol |
IUPAC-Name |
1,3-diazetidine-2,4-dione |
InChI |
InChI=1S/C2H2N2O2/c5-1-3-2(6)4-1/h(H2,3,4,5,6) |
InChI-Schlüssel |
PCHXZXKMYCGVFA-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=O)NC(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


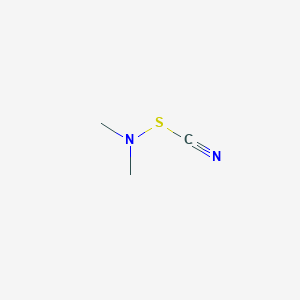
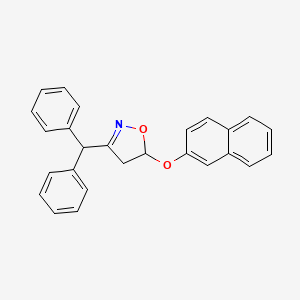

![3-({[(3-Methoxynaphthalen-2-yl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid](/img/structure/B14145244.png)
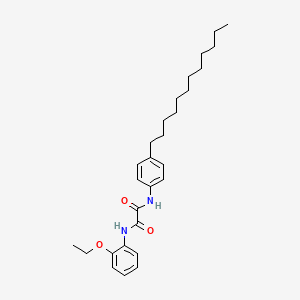



![Oxo-phenyl-[3-(trifluoromethyl)phenyl]phosphanium](/img/structure/B14145282.png)
![(4E)-4-{3-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B14145284.png)
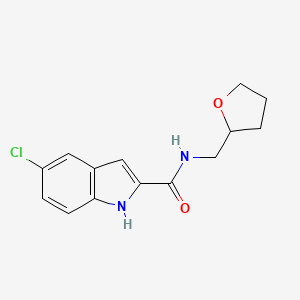
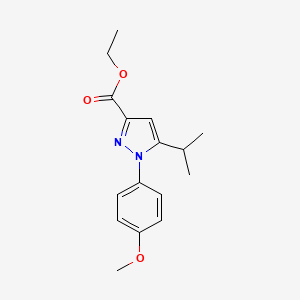
![4-butoxy-N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]benzamide](/img/structure/B14145308.png)

